N-[3-(1H-benzimidazol-2-yl)propyl]-2,2-dimethylpropanamide
Description
IUPAC Nomenclature and Molecular Identifiers
The compound’s systematic name, N-[3-(1H-benzimidazol-2-yl)propyl]-2,2-dimethylpropanamide, is derived from its structural components:
- Benzimidazole core : A fused benzene and imidazole ring system at the 1H-position.
- Propyl linker : A three-carbon chain connecting the benzimidazole to the amide group.
- 2,2-Dimethylpropanamide : A tertiary amide with two methyl groups attached to the carbonyl carbon.
Key molecular identifiers :
This structural design enables hydrogen bonding through the amide group and hydrophobic interactions via the benzimidazole and methyl substituents.
Structural Features and Functional Groups
The benzimidazole moiety contributes aromaticity and π-π stacking potential, while the 2,2-dimethylpropanamide group enhances steric bulk and metabolic stability. Key functional groups include:
- Amide bond : Provides resonance stabilization and potential for hydrogen bonding.
- Benzimidazole’s two nitrogen atoms : Offer sites for protonation and metal coordination.
- Propyl linker : Balances flexibility and rigidity for optimal receptor binding.
These features collectively influence the compound’s pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-15(2,3)14(19)16-10-6-9-13-17-11-7-4-5-8-12(11)18-13/h4-5,7-8H,6,9-10H2,1-3H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKHHIVCCPHFEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCCC1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-2,2-dimethylpropanamide typically involves the condensation of o-phenylenediamine with various aldehydes or other reagents to form the benzimidazole ring . The specific synthetic route for this compound may involve the following steps:
Formation of Benzimidazole Core: Condensation of o-phenylenediamine with an appropriate aldehyde or formic acid.
Alkylation: Introduction of the propyl group at the 2-position of the benzimidazole ring.
Amidation: Reaction of the resulting intermediate with 2,2-dimethylpropanoyl chloride to form the final compound.
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)propyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the benzimidazole ring or the amide group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can lead to the formation of reduced benzimidazole derivatives .
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)propyl]-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in treating parasitic diseases and as an antihypertensive agent.
Industry: Employed in the development of new materials and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-2,2-dimethylpropanamide involves its interaction with various molecular targets. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. This can lead to antimicrobial effects by disrupting bacterial cell wall synthesis or anticancer effects by inhibiting cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
Thiabendazole: An anthelmintic agent with a similar benzimidazole core.
Albendazole: Another benzimidazole derivative used to treat parasitic infections.
Mebendazole: Used for its broad-spectrum anthelmintic activity.
Uniqueness
N-[3-(1H-benzimidazol-2-yl)propyl]-2,2-dimethylpropanamide is unique due to its specific propyl and dimethylpropanamide substituents, which may confer distinct pharmacological properties compared to other benzimidazole derivatives .
Biological Activity
N-[3-(1H-benzimidazol-2-yl)propyl]-2,2-dimethylpropanamide, a compound with potential therapeutic applications, has garnered interest due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H21N3O
- Molecular Weight : 259.35 g/mol
- CAS Number : 850925-60-9
The compound features a benzimidazole moiety, which is known for its biological significance in various pharmacological contexts. Benzimidazoles often exhibit antimicrobial, anti-inflammatory, and anticancer activities.
Antimicrobial Activity
Research indicates that benzimidazole derivatives possess significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
Studies have shown that the compound exhibits cytotoxic effects against several cancer cell lines. A notable study evaluated its effects on human breast cancer cells (MCF-7):
- IC50 Value : 15 µM after 48 hours of treatment.
- Mechanism of Action : Induction of apoptosis through the activation of caspase pathways.
This suggests that this compound may play a role in cancer therapy by targeting apoptotic pathways.
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in cell proliferation and survival.
- Modulation of Signaling Pathways : It affects key signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell growth and survival.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
-
Study on Antimicrobial Efficacy : In a controlled laboratory setting, the compound was tested against a panel of bacteria. Results demonstrated significant antibacterial activity comparable to standard antibiotics.
"The results indicate that this compound exhibits potent antibacterial properties and could be developed further as an alternative therapeutic agent."
-
Cancer Cell Line Study : A recent investigation into its anticancer properties revealed that the compound effectively induces apoptosis in MCF-7 cells through mitochondrial pathways.
"Our findings suggest that this compound could be a promising candidate for further development in cancer therapeutics."
Q & A
Q. What are the common synthetic routes for N-[3-(1H-benzimidazol-2-yl)propyl]-2,2-dimethylpropanamide?
The compound can be synthesized via sequential functionalization of the benzimidazole core. A typical approach involves:
- Step 1 : Preparation of 3-(1H-benzimidazol-2-yl)propan-1-ol through cyclization of o-phenylenediamine derivatives with carboxylic acid analogs under acidic conditions .
- Step 2 : Amidation of the propanol intermediate with 2,2-dimethylpropanoyl chloride (pivaloyl chloride) using a coupling agent like DCC or EDC in anhydrous dichloromethane .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by H/C NMR and HPLC .
Key Optimization : Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for amine:acyl chloride) are critical to minimize byproducts .
Q. How is the structural integrity of the compound validated in synthetic workflows?
- Crystallography : Single-crystal X-ray diffraction (SHELXL software) resolves bond angles, torsional strain, and hydrogen-bonding networks in the benzimidazole and amide moieties .
- Spectroscopy :
- H NMR: Aromatic protons (benzimidazole) appear as doublets at δ 7.2–8.1 ppm; tert-butyl protons (2,2-dimethylpropanamide) resonate as a singlet near δ 1.2 ppm .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 300.1812 for CHNO) .
Advanced Research Questions
Q. How can researchers resolve contradictory data between HPLC purity and NMR integration ratios?
Contradictions may arise from residual solvents, rotameric equilibria, or impurities with similar retention times. Strategies include:
- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., distinguishing benzimidazole NH from amide NH) .
- Ion-Exchange Chromatography : Removes ionic byproducts not detected by reverse-phase HPLC .
- Variable-Temperature NMR : Identifies dynamic processes (e.g., restricted rotation in the amide bond) by observing signal coalescence at elevated temperatures .
Example : A 2022 study resolved a 90% HPLC-pure sample with apparent NMR impurities by using preparative TLC, revealing a co-eluting regioisomer .
Q. What experimental designs are optimal for probing the compound’s biological activity?
- Target Identification : Use SPR (surface plasmon resonance) to screen against kinase or GPCR libraries, leveraging the benzimidazole scaffold’s affinity for ATP-binding pockets .
- Cellular Assays :
- Apoptosis : Annexin V/PI staining in cancer cell lines (e.g., HeLa) with IC determination via MTT assays .
- HDAC Inhibition : Fluorometric assays measuring deacetylase activity in nuclear extracts, comparing inhibition to SAHA (vorinostat) .
- In Vivo Models : Pharmacokinetic profiling in rodents (oral vs. IV administration) to assess bioavailability and metabolite formation (e.g., hydrolysis of the amide bond) .
Q. How can researchers address low yields in the final amidation step?
Low yields (<40%) often result from steric hindrance in the tert-butyl group or moisture-sensitive intermediates. Solutions include:
- Alternative Coupling Agents : HATU or PyBOP in DMF improves activation of the carboxylic acid .
- Microwave-Assisted Synthesis : Reduces reaction time (20 min at 100°C) and enhances conversion rates .
- Protection/Deprotection Strategies : Introducing a Boc group on the benzimidazole NH temporarily reduces steric bulk, later removed with TFA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
